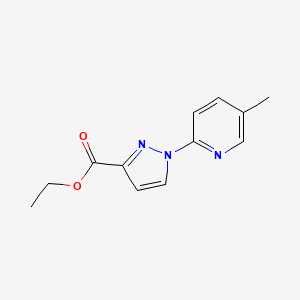

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate

Descripción

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate (CAS: 1429309-43-2) is a pyrazole-carboxylate derivative featuring a 5-methylpyridin-2-yl substituent. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 231.26 g/mol . This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting enzymes or receptors . Its structure combines the aromatic heterocyclic properties of pyridine and pyrazole, making it a versatile scaffold for medicinal chemistry.

Propiedades

IUPAC Name |

ethyl 1-(5-methylpyridin-2-yl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-6-7-15(14-10)11-5-4-9(2)8-13-11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKGNTLKAFZKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyridin-2-amine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-bromosuccinimide in the presence of a radical initiator.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with alcohol or amine functionalities.

Substitution: Halogenated derivatives with bromine or chlorine substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications in the pyrazole structure can enhance its cytotoxic effects against breast and lung cancer cells .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for developing new anti-inflammatory drugs .

3. Antimicrobial Activity

this compound has demonstrated antimicrobial activity against various bacterial strains, indicating potential use in treating infections caused by resistant bacteria .

Agrochemical Applications

1. Herbicide Development

The compound's structural characteristics allow it to interact with plant growth regulators. Research indicates that derivatives of this compound can be developed as selective herbicides, targeting specific weed species while minimizing damage to crops .

2. Insect Repellent Properties

Studies have explored the use of this compound as a natural insect repellent due to its ability to disrupt the nervous system of certain insect species. This application is particularly relevant in developing eco-friendly pest control solutions .

Material Science Applications

1. Polymer Chemistry

this compound can serve as a monomer or additive in polymer synthesis, enhancing the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to improve resistance to degradation under environmental stressors .

2. Nanomaterials

Recent studies have investigated the use of this compound in synthesizing nanomaterials, particularly those with magnetic or catalytic properties. The unique electronic characteristics imparted by the pyrazole ring make it suitable for applications in catalysis and energy storage systems .

Case Studies

Mecanismo De Acción

The mechanism of action of Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The following table summarizes structurally related pyrazole-carboxylates and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The methyl group in the target compound provides moderate lipophilicity, favorable for membrane permeability. The trifluoromethyl analogue exhibits higher lipophilicity, while the nitro and carboxylic acid derivatives are more polar .

- Reactivity : The aldehyde group (1352532-14-9) allows for Schiff base formation, whereas the nitro group (311766-22-0) may undergo reduction to amines .

- Stability : The trifluoromethyl and nitro groups enhance metabolic stability compared to the methyl group .

Actividad Biológica

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate, with the CAS number 1429309-43-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antibacterial, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyrazole ring fused with a pyridine derivative, which is known to enhance biological activity due to the presence of nitrogen atoms that can participate in various biochemical interactions.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. This compound has been evaluated for its efficacy against several cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.058 | Antiproliferative activity |

| A549 (Lung) | 0.035 | Inhibition of growth |

| HepG2 (Liver) | 0.021 | Significant cytotoxicity |

These findings suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity. A study assessing various pyrazole derivatives indicated that specific structural modifications could enhance antibacterial potency against Gram-positive and Gram-negative bacteria. The incorporation of the pyridine moiety is believed to contribute to improved binding affinity to bacterial targets .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects are crucial for developing treatments for inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activities using in vitro assays on multiple cancer cell lines. The results indicated that modifications to the pyrazole ring could lead to enhanced antiproliferative effects .

- Molecular Modeling Studies : Computational studies have suggested that the interaction between this compound and target proteins involved in cancer progression could provide insights into its mechanism of action .

- Comparative Analysis : Comparative studies with other known pyrazole-based drugs revealed that this compound exhibits comparable or superior activity against certain cancer types, underscoring its potential as a lead compound for drug development .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate, and how are intermediates purified?

- Methodological Answer : The compound is commonly synthesized via cyclocondensation of substituted hydrazines with β-ketoesters in ethanol. For example, substituted hydrazine hydrochloride reacts with ethyl acetoacetate derivatives under reflux, followed by purification via silica gel column chromatography (e.g., Combiflash) to isolate intermediates like ethyl 1-(4-bromophenyl)-5-(4-methyl-2-pivalamidothiazol-5-yl)-1H-pyrazole-3-carboxylate . Ester hydrolysis under basic or acidic conditions is employed for carboxylate derivatives, with intermediates characterized by NMR and LC-MS .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d or CDCl are standard for structural elucidation. For instance, H NMR peaks at δ 4.18–4.21 (m, 2H) confirm the ethyl ester group .

- LC-MS : ESI-MS (positive mode) confirms molecular ions (e.g., m/z 450.2 [M+H]) .

- X-ray Crystallography : SHELX programs (SHELXL, SHELXS) are widely used for small-molecule refinement. High-resolution data collection and twin refinement protocols may resolve structural ambiguities .

Q. What safety precautions should be taken when handling pyrazole carboxylate derivatives?

- Methodological Answer : While specific toxicity data for this compound is limited, analogous pyrazole esters (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) are classified as non-hazardous but require standard precautions:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Ensure ventilation to mitigate inhalation risks.

- Avoid environmental release; dispose via licensed waste management .

Advanced Research Questions

Q. How can unexpected by-products like 4-carbamoylpyrazole be minimized during synthesis?

- Methodological Answer : Side reactions involving cyano-group hydrolysis (e.g., formation of 4-carbamoylpyrazole) can occur during cycloaddition. To suppress this:

Q. What computational approaches predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. These models predict nucleophilic/electrophilic sites, aiding in derivatization strategies. For example, pyrazole ring nitrogen atoms show high electron density, favoring electrophilic substitutions .

Q. How do reaction conditions (solvent, temperature, catalysts) influence yield and purity in its synthesis?

- Methodological Answer :

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation but may increase side reactions. Ethanol balances reactivity and solubility for intermediates .

- Temperature : Chlorination with NCS proceeds efficiently at 70°C, but higher temperatures risk decomposition.

- Catalysts : Sodium ethoxide accelerates cycloaddition but requires strict anhydrous conditions .

Q. What strategies resolve crystallographic data inconsistencies for this compound?

- Methodological Answer : For twinned or low-resolution

- Use SHELXL’s twin refinement (BASF parameter) to model overlapping lattices.

- Validate hydrogen bonding and π-stacking interactions via Hirshfeld surface analysis.

- Cross-validate with spectroscopic data to confirm bond lengths/angles .

Q. How can this compound be derivatized to study biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Amidation : Hydrolyze the ester to carboxylic acid (LiOH/THF/HO), then couple with amines (EDC/HOBt) to generate HDAC or cyclooxygenase inhibitors .

- Functionalization : Introduce sulfonamide or trifluoromethyl groups at the pyridine/pyrazole rings via Pd-catalyzed cross-coupling, enhancing binding to targets like CB1 receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.